Array ( [bid] => 7873745 )
N-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine is a synthetic organic compound characterized by the presence of a bromine atom and a fluorine atom on a benzyl group, which is attached to a pyrrolidine ring. Its molecular formula is , and it has a molecular weight of approximately 287.18 g/mol. The compound's structure features a pyrrolidine moiety linked to a substituted benzyl group, providing unique chemical properties that are of interest in various fields, including medicinal chemistry and materials science .
Research into the biological activity of N-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine suggests that it may exhibit potential as a ligand in receptor binding studies. The unique combination of bromine and fluorine substituents may enhance the compound’s binding affinity towards specific biological targets, making it a candidate for further exploration in pharmacological applications. Its structural features could influence its interaction with enzymes or receptors, thereby affecting its biological efficacy .
The synthesis of N-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine typically involves the reaction of 3-bromo-4-fluorobenzyl chloride with N-methylpyrrolidine. This reaction is often facilitated by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The process may also utilize continuous flow reactors for industrial-scale production, enhancing yield and purity through automated systems for reagent addition and product isolation .
N-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine has several notable applications:
Studies on the interactions of N-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine with biological targets have shown promise in understanding its mechanism of action. The presence of halogen substituents may enhance its selectivity and affinity towards specific receptors or enzymes, making it valuable for drug discovery and development. Further research is needed to elucidate the full scope of its interactions at the molecular level .
Several compounds share structural similarities with N-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine. Here are some notable examples:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| N-(2-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine | Different bromine position on the benzyl ring | |
| N-(3-bromo-4-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine | Contains a pyrazole instead of pyrrolidine | |
| N-(4-Fluoro-3-methylbenzyl)-N-methylpyrrolidin-3-amine | Lacks bromine; different fluorine position |
The uniqueness of N-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine lies in its specific combination of halogen substituents and the structural rigidity provided by the pyrrolidine ring, which may influence its biological activity and potential applications compared to these similar compounds .